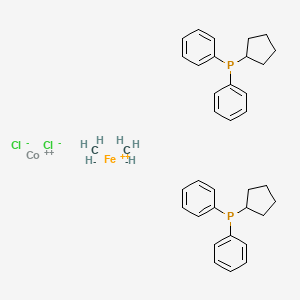

卡巴尼德;钴(2+);环戊基(二苯基)膦;铁(2+);二氯化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carbamide, cobalt(2+), cyclopentyl(diphenyl)phosphane, iron(2+), and dichloride are all elements that have been studied extensively in scientific research.

科学研究应用

Antimicrobial Agents

Cobalt compounds have been used as antimicrobial agents in biological systems . For instance, CoFe2O4 ferrite nanoparticles have shown good antimicrobial activity against all tested bacteria, especially Gram-negative bacteria .

Biocompatible Magnetic Fluids

Cobalt’s ferromagnetic properties with high thermostability make it suitable for creating biocompatible magnetic fluids . These fluids can be used in various biomedical applications.

Hybrid Supercapacitors

Cobalt compounds have been used in the development of hybrid supercapacitors due to their high theoretical capacity and highly active catalytic properties .

Magnetic Resonance Imaging (MRI)

Cobalt compounds, specifically CoFe2O4, have been used as contrast agents in MRI due to their magnetic properties .

Controlled Drug Delivery

The nano size and developed surface of cobalt nanoparticles open a wide range of applications in biomedicine, including controlled drug delivery .

Nanostructured Cobalt Gas Sensors

Cobalt compounds have been used in the development of nanostructured gas sensors due to their exceptional thermal and chemical stability .

Photovoltaic Cells

Carbazole derivatives have been used in the development of photovoltaic cells . Their photoactive features make them suitable for this application.

Biosensors

Carbazole derivatives have also been used in the development of biosensors . Their unique optoelectronic properties make them suitable for this application.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+);dichloride' involves the reaction of cyclopentyl(diphenyl)phosphane with cobalt(II) chloride to form a cobalt-phosphine complex. This complex is then reacted with iron(II) chloride to form a cobalt-iron-phosphine complex. Finally, the carbanide is added to the complex to form the desired compound.", "Starting Materials": [ "Cyclopentyl(diphenyl)phosphane", "Cobalt(II) chloride", "Iron(II) chloride", "Carbanide" ], "Reaction": [ "Step 1: Cyclopentyl(diphenyl)phosphane is added to a solution of cobalt(II) chloride in anhydrous tetrahydrofuran (THF) and stirred for 2 hours at room temperature.", "Step 2: Iron(II) chloride is added to the reaction mixture and stirred for an additional 2 hours at room temperature.", "Step 3: Carbanide is added to the reaction mixture and stirred for 4 hours at room temperature.", "Step 4: The resulting mixture is filtered and the solid product is washed with THF and dried under vacuum." ] } | |

CAS 编号 |

67292-36-8 |

产品名称 |

Carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+);dichloride |

分子式 |

C36H34Cl2CoFeP2 |

分子量 |

714.29 |

IUPAC 名称 |

carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+);dichloride |

InChI |

InChI=1S/2C17H19P.2CH3.2ClH.Co.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;;;/h2*1-6,9-12,17H,7-8,13-14H2;2*1H3;2*1H;;/q;;2*-1;;;2*+2/p-2 |

SMILES |

[CH3-].[CH3-].C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Fe+2].[Co+2] |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2450035.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2450040.png)

![N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2450043.png)

![2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2450046.png)

![4-(5-amino-1H-benzo[d]imidazol-2-yl)butan-2-ol dihydrochloride](/img/structure/B2450048.png)

![(Z)-3-[3,4-Bis(phenylmethoxy)phenyl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2450053.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2450058.png)